2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
This compound features a fluorophenoxy group attached to an ethanone backbone, which is further linked to a piperazine ring substituted with a tetrazol-5-ylmethyl group bearing a 4-fluorophenyl moiety. The dual fluorine substituents (on the phenoxy and phenyl groups) likely increase lipophilicity and electron-withdrawing effects, influencing pharmacokinetic properties such as membrane permeability and target affinity. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperazine-tetrazole hybrids) have demonstrated antiproliferative and receptor-binding activities in prior studies .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-15-5-7-16(8-6-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-4-2-1-3-17(18)22/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCDZCXGGSWDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves several key steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which is then reacted with an appropriate halogenated ethanone under basic conditions to form 2-(2-fluorophenoxy)ethanone.
Tetrazole Formation: The tetrazole ring is synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst, forming 1-(4-fluorophenyl)-1H-tetrazole.
Piperazine Coupling: The final step involves the coupling of the tetrazole derivative with piperazine, followed by the reaction with the fluorophenoxy intermediate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ketone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its structural features allow it to bind to specific sites, making it useful in the study of biochemical pathways.
Medicine
Medically, 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is investigated for its potential therapeutic effects. It may act as a lead compound in the development of drugs for treating conditions such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl and tetrazole groups are known to enhance binding affinity to certain receptors and enzymes, modulating their activity. The piperazine ring may facilitate the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features:
Core Scaffold: The compound shares a piperazine-ethanone-tetrazole backbone with several analogs (e.g., ).
Substituent Variations: Fluorophenoxy group: Replaces sulfonyl (), thienyl (), or benzoyl () groups in analogs. 4-Fluorophenyltetrazole: Contrasts with non-fluorinated tetrazole or triazole derivatives ().
Comparative Analysis:
Key Observations:
Tetrazole vs. Triazole : Tetrazoles (as in the target) exhibit higher aromatic stabilization and acidity (pKa ~4.5) compared to triazoles, which could influence hydrogen-bonding interactions in biological targets .
Ethanone Linker: The ethanone group provides conformational flexibility, contrasting with rigid benzoyl () or propenone () scaffolds.
Pharmacological and Physicochemical Implications
Physicochemical Properties (Inferred):
- LogP : Estimated >3 due to fluorinated aromatic rings and lack of polar sulfonyl groups .
- Solubility : Likely low in aqueous media, necessitating formulation adjustments (e.g., salt formation or prodrug strategies).
Pharmacological Potential:
- Antiproliferative Activity : Analogs with sulfonylpiperazine-tetrazole hybrids () inhibit cancer cell proliferation (IC₅₀ ~10–50 μM), suggesting the target compound may share similar mechanisms .
- Receptor Targeting: Fluorophenoxy groups are common in kinase inhibitors (e.g., JAK/STAT pathways), implying possible kinase modulation .
Biological Activity
The compound 2-(2-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a novel molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential as a therapeutic agent.
Structural Overview
The compound features a complex structure that includes:
- A fluorophenoxy group
- A tetrazole moiety
- A piperazine ring
These structural components are significant as they may influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound often interact with multiple neurotransmitter systems, particularly:
- The serotonergic system
- The GABAergic system
These interactions suggest potential anxiolytic and antidepressant properties, which are critical in treating mood disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has been shown to inhibit cell proliferation in cancer cell lines, indicating potential anti-cancer properties. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.3 | Cell cycle arrest at G2/M phase |
| MCF7 (Breast Cancer) | 8.7 | Inhibition of estrogen receptor signaling |
In Vivo Studies
In vivo studies using animal models have further elucidated the biological activity of the compound. Notable findings include:
- Anxiolytic Effects : Behavioral tests such as the elevated plus maze and forced swimming test indicated that the compound significantly reduces anxiety-like behaviors in rodents.
- Antidepressant Activity : The compound showed potential antidepressant effects, with significant reductions in immobility time in the forced swimming test.
Case Studies
A recent study highlighted the efficacy of this compound in a rodent model for anxiety and depression. Mice treated with varying doses (54 and 162 µmol/kg) exhibited marked improvements in anxiety-related behaviors compared to control groups. The study utilized pretreatment with serotonin antagonists to confirm the involvement of the serotonergic system in mediating these effects.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
